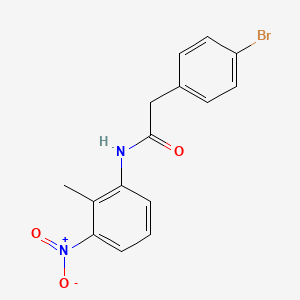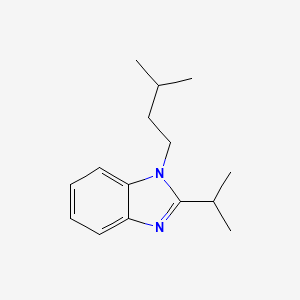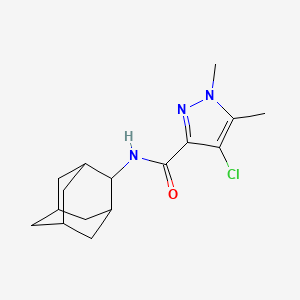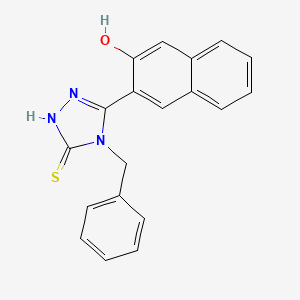
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of benzamides. It is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis.
Mechanism of Action
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the levels of cGMP in the body, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the therapeutic effects of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 in various diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to have several biochemical and physiological effects in the body. It increases the levels of cGMP in the heart tissue, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This effect improves the cardiac function and reduces the systemic vascular resistance. In the lungs, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the pulmonary arterial pressure and improves the exercise capacity of the patients. It also reduces the collagen deposition and improves the lung function in animal models of fibrosis.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has some limitations as well. It is a relatively expensive compound, which may limit its use in some labs. It also has a low solubility in water, which may require the use of organic solvents for its preparation.
Future Directions
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several potential future directions for research. One area of interest is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular disorders, pulmonary hypertension, and fibrosis. Another area of interest is the investigation of the role of sGC/cGMP signaling in other diseases, such as cancer and diabetes. Finally, the development of new methods for the synthesis and purification of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 may lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with 2-methyl-3-nitrobenzene to form 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide. This intermediate is then subjected to a reduction reaction using hydrogen gas and palladium on carbon catalyst to yield the final product, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is around 25%.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis. In cardiovascular disorders, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to improve cardiac function by increasing the levels of cGMP in the heart tissue. In pulmonary hypertension, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the pulmonary arterial pressure and improve the exercise capacity of the patients. In fibrosis, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the collagen deposition and improve the lung function in animal models.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJHWSLUIBSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)


![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)
